Dextramycine

Descripción general

Descripción

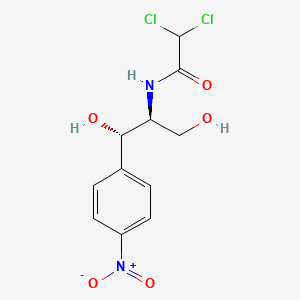

Dextramycin, also known as (S, S)-p-Chloramphenicol, is an optical isomer of Chloramphenicol . It is a broad-spectrum antibiotic with historical veterinary use in all major food-producing animals . The drug is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes and is chemically synthesized for commercial use .

Synthesis Analysis

Dextramycin is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes . It is also chemically synthesized for commercial use . The exact process of synthesis is not detailed in the search results.

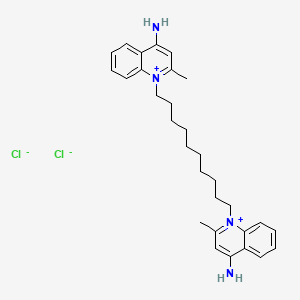

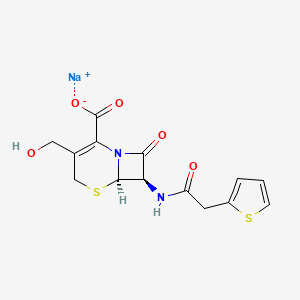

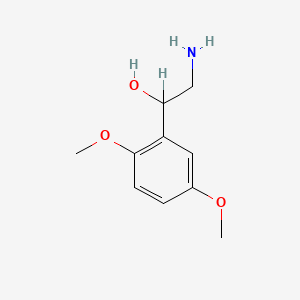

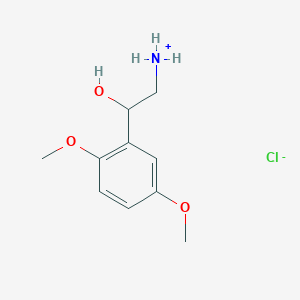

Molecular Structure Analysis

Dextramycin has a molecular formula of C11H12Cl2N2O5 . Its average mass is 323.129 Da and its monoisotopic mass is 322.012329 Da .

Aplicaciones Científicas De Investigación

Mecanismos Antibacterianos

Dextramycine ha demostrado tener mecanismos antibacterianos y eficacia en modelos animales de infección e inflamación . Ha demostrado actividad contra bacterias Gram-positivas clínicamente relevantes, pero actividad reducida contra bacterias Gram-negativas . This compound reduce la síntesis de ADN y proteínas de Staphylococcus aureus con efectos limitados en la síntesis de ARN, lípidos y pared bacteriana .

Tratamiento de Infecciones

De acuerdo con los datos in vitro, this compound demostró una actividad in vivo de espectro más estrecho en modelos murinos de infección, exhibiendo actividad contra S. aureus, pero eficacia reducida contra Escherichia coli en comparación con doxiciclina y minociclina .

Actividad Antiinflamatoria

This compound también ha demostrado tener actividad antiinflamatoria en un modelo de edema de la almohadilla plantar de rata .

Antibiótico de Amplio Espectro

This compound pertenece a la clase de antibióticos de tetraciclina, que fueron descubiertos en la década de 1940 y mostraron actividad contra una amplia gama de microorganismos, incluidas bacterias gram-positivas y gram-negativas, clamidias, micoplasmas, rickettsias y parásitos protozoarios .

Tratamiento de Diversas Enfermedades

Las tetraciclinas, incluida this compound, son eficaces contra la peste, el cólera, la fiebre tifoidea, la sífilis, la enfermedad del legionario y el ántrax .

Tratamiento de Enfermedades Transmitidas por Vectores

Algunas tetraciclinas también se pueden utilizar para tratar la malaria, la enfermedad de Lyme, la tuberculosis, la fiebre manchada de las Montañas Rocosas y la lepra .

Mecanismo De Acción

Target of Action

Dextramycine, also known as Dextramycin or L-(+)-Threo-chloramphenicol, is an isomer of chloramphenicol . It is known to inhibit mammary carcinogenesis .

Mode of Action

Chloramphenicol binds to the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation and thereby blocking protein synthesis . This results in the inhibition of bacterial growth. This compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Chloramphenicol is known to inhibit protein synthesis in bacteria, which can affect various biochemical pathways dependent on these proteins

Pharmacokinetics

Chloramphenicol has a linear pharmacokinetic profile, good tolerability, a rapid and concentration-dependent bactericidal effect, and a low clinical resistance rate . These properties may impact the bioavailability and effectiveness of this compound.

Result of Action

This compound is known to decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells grown in vitro This suggests that this compound may have a protective effect on cells exposed to certain carcinogens

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dextramycine plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to significantly decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells . This interaction showcases the potential of this compound in biochemical reactions and its ability to interact with other biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells grown in vitro .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound, like other tetracyclines, inhibits protein synthesis by binding reversibly to the bacterial 30S ribosomal subunit, preventing the aminoacyl tRNA from binding to the A site of the ribosome .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, monitoring serum concentrations of tetracyclines, including this compound, can guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, hepatotoxic effects due to large doses of tetracyclines, including this compound, have been reported in pregnant women and animals . The mortality rate is high, indicating the importance of dosage control in the use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation. For instance, drugs like this compound passively diffuse through porin channels in the bacterial membrane and reversibly bind to the bacterial 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Understanding subcellular localization has long been a goal for cell biologists interested in basic mechanisms of protein sorting and for understanding the generation of organelles with distinct compositions and morphologies .

Propiedades

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158453 | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-90-7 | |

| Record name | (+)-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextramycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

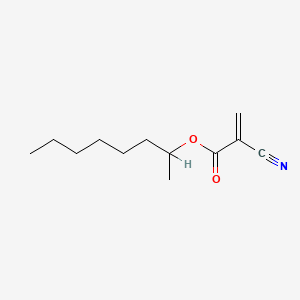

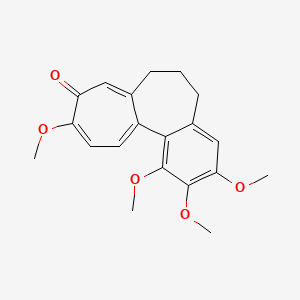

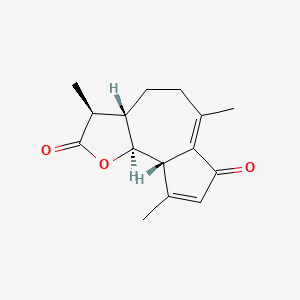

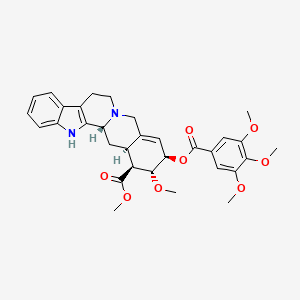

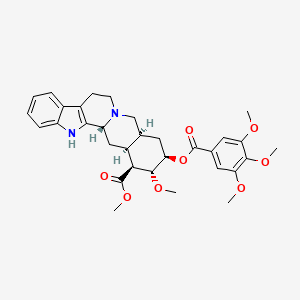

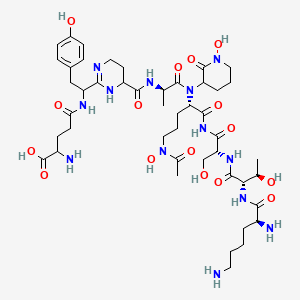

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.